N-(2-Hydroxyethyl)succinimide
Overview
Description
N-(2-Hydroxyethyl)succinimide is a chemical compound that has been studied for its potential applications in various fields of chemistry and biochemistry. It is a derivative of succinimide, with a hydroxyethyl group attached to the nitrogen atom. This modification imparts unique properties to the molecule, making it useful for a range of synthetic applications.
Synthesis Analysis
The synthesis of N-(2-Hydroxyethyl)succinimide has been reported using different methods. One approach involves the reaction of 2-oxazolidinone with succinic anhydride at 210°C, which results in an 80% yield of the desired product . This method provides a straightforward route to the compound, avoiding the formation of polyesteramides that are typically obtained from N-substituted 2-oxazolidinones.
Molecular Structure Analysis
The molecular structure of N-(2-Hydroxyethyl)succinimide has been investigated using various spectroscopic techniques. FT-IR and FT-Raman spectra were recorded to analyze the vibrational modes of the compound, and UV-Vis spectroscopy was used to study its electronic transitions . Density functional theory (DFT) calculations complemented these experimental findings, providing insights into the energetics, reactivity features, and nonlinear optical properties of the molecule. The intramolecular non-covalent interactions were also examined using the reduced density gradient method .
Chemical Reactions Analysis
N-(2-Hydroxyethyl)succinimide participates in a variety of chemical reactions. It has been used as a ligand for the preparation of active esters, which are employed as protein cross-linkers . These active esters have been shown to be highly efficient at physiological pH and can cross-link proteins such as rabbit muscle aldolase. Additionally, N-(2-Hydroxyethyl)succinimide esters have been synthesized and reacted with free amino acids to form N-acylamino acids, demonstrating the compound's utility in peptide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-Hydroxyethyl)succinimide are influenced by its functional groups. The presence of the hydroxyethyl moiety contributes to its solubility and reactivity. The compound's reactivity has been exploited in the synthesis of N-acylsuccinimides, which serve as acylating agents for proteins . These N-acylsuccinimides are water-soluble, relatively stable against hydrolysis, and reactive enough to acylate amines in aqueous solutions. The hydrolysis behavior of N-acylsuccinimides has been studied, revealing that N-acetylsuccinimide can undergo hydrolysis to yield either N-acetylsuccinamic acid or acetic acid and succinimide, depending on the pH .
Scientific Research Applications
Summary of the Application
“N-(2-Hydroxyethyl)succinimide” (NHS) is used as a chemiluminescence coreactant. The chemiluminescence intensity of the luminol-NHS system is about 22 times higher than that of the traditional luminol-H2O2 system .
Methods of Application or Experimental Procedures
The chemiluminescence of this system is dramatically enhanced by Co2+. This new chemiluminescence system is then applied for the highly selective and ultrasensitive detection of Co2+ .
Results or Outcomes
This system enables the efficient detection of luminol (LOD = 7 pM) and NHS (LOD = 3.0 μM) with excellent sensitivity. This chemiluminescence method was then also utilized to detect Co2+ in tap water and blue silica gel with excellent recoveries in the range 99.20–103.07% .
2. Production of N-vinyl-2-pyrrolidones
Summary of the Application
A new two-step process leading from dicarboxylic acids, such as succinic and itaconic acid, to N-vinyl-2-pyrrolidone monomers has been proposed. The biogenic acid is reacted with ethanolamine and hydrogen using small amounts of water as solvent together with solid catalysts .
Methods of Application or Experimental Procedures
The obtained products, N-(2-hydroxyethyl)-2-pyrrolidones, are subsequently converted in a continuous gas phase dehydration over simple sodium-doped silica, with excellent selectivity of above 96 mol% and water as the sole by-product .
Results or Outcomes
With a final product yield of ≥72 mol% over two process steps and very little waste due to the use of heterogeneous catalysis, the proposed route appears promising – commercially as well as in terms of Green Chemistry .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
1-(2-hydroxyethyl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-4-3-7-5(9)1-2-6(7)10/h8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYIPMITVXPNEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284732 | |
Record name | N-(2-Hydroxyethyl)succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)succinimide | |
CAS RN |
18190-44-8 | |
Record name | N-(2-Hydroxyethyl)succinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018190448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18190-44-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 18190-44-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38747 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Hydroxyethyl)succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-hydroxyethyl)pyrrolidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-HYDROXYETHYL)SUCCINIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL9EH675ZV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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